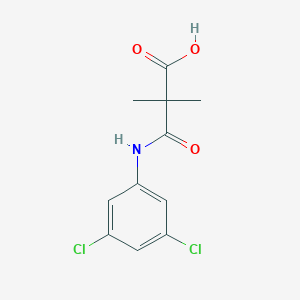
3-(3,5-二氯苯胺基)-2,2-二甲基-3-氧代丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloroaniline is a chemical compound which consists of an aniline ring substituted with two chlorine atoms . It is used as an important chemical intermediate in the production of a wide variety of pharmaceutical, industrial, and agricultural products . It is a pure needle-shaped crystal, soluble in ethanol and ether, but insoluble in water .
Synthesis Analysis
There are several methods for preparing 3,5-dichloroaniline. One method involves using 2,4-dichloroaniline as a raw material and adding an ammonia water catalyst for reaction . Another method uses hexachlorobenzene as a main raw material . These methods have the advantages of easily obtained raw materials, short reaction steps, simple process, suitability for industrial production .Molecular Structure Analysis
The molecular formula of 3,5-Dichloroaniline is C6H5Cl2N . The SMILES string representation is Nc1cc(Cl)cc(Cl)c1 .Physical And Chemical Properties Analysis
3,5-Dichloroaniline has a melting point of 51-53 ℃ and a boiling point of 259-260 ℃/98.7kPa . It is soluble in ethanol and ether, but insoluble in water .科学研究应用
绿原酸:药理学综述和进一步研究的呼吁
绿原酸(CGA)具有广泛的生物学和药理学作用,包括抗氧化、抗菌、保肝、保护心脏、抗炎、神经保护、抗肥胖和抗高血压活动。CGA 在调节脂质代谢和葡萄糖中的作用表明其在治疗肝脂肪变性、心血管疾病、糖尿病和肥胖等代谢紊乱方面具有潜力。这篇综述强调了需要进行更多研究以优化其生物学和药理学作用,从而有可能使 CGA 成为替代合成抗生素和降低药费的天然食品添加剂 (Naveed 等人,2018)。
3-一氯丙二醇的脂肪酸酯:综述
3-一氯丙烷-1,2-二醇(3-MCPD 酯)的脂肪酸酯被认为是肾毒性和睾丸毒性物质,在各种食品类别中检测到。这篇综述总结了对 3-MCPD 酯的研究,包括分析方法、暴露生物标志物、吸收和代谢、毒性、形成机制和缓解策略,作为了解 3-MCPD 酯及其食品安全问题基础 (高等人,2019)。
安全和危害
作用机制
Target of Action
It’s known that 3,5-dichloroaniline, a related compound, has been reported to induce renal damage , suggesting that the kidney could be a potential target.
Mode of Action
Related compounds such as 3,5-dichloroaniline have been shown to cause toxicity in certain bacterial and fungal groups . This suggests that the compound might interact with its targets, leading to changes in their function and potentially causing toxicity.
Biochemical Pathways
It’s known that 3,5-dichloroaniline, a metabolite of certain pesticides, can cause a persistent reduction in enzymatic activities and potential nitrification . This suggests that the compound might affect similar pathways, leading to downstream effects on microbial diversity and function.
Pharmacokinetics
Studies on related compounds such as 3,5-dichloroaniline have shown that they can be transformed in the environment , which might impact their bioavailability.
Result of Action
Related compounds such as 3,5-dichloroaniline have been shown to cause a decrease in the diversity and function of soil microorganisms . This suggests that the compound might have similar effects.
Action Environment
The action of 3-(3,5-Dichloroanilino)-2,2-dimethyl-3-oxopropanoic acid can be influenced by various environmental factors. For instance, the presence of efficient degrading microorganisms in the soil can limit the formation of related compounds such as 3,5-Dichloroaniline . This suggests that the compound’s action, efficacy, and stability might be influenced by the presence of certain microorganisms in the environment.
属性
IUPAC Name |
3-(3,5-dichloroanilino)-2,2-dimethyl-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3/c1-11(2,10(16)17)9(15)14-8-4-6(12)3-7(13)5-8/h3-5H,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGKEPSEJPGESG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC(=CC(=C1)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

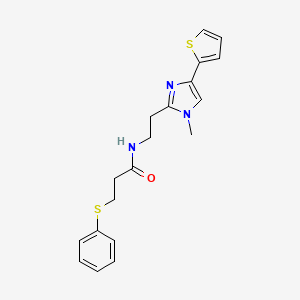
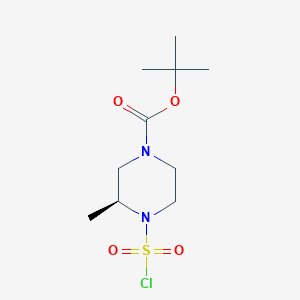
![N~6~-cycloheptyl-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2750632.png)
![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2750635.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2750636.png)
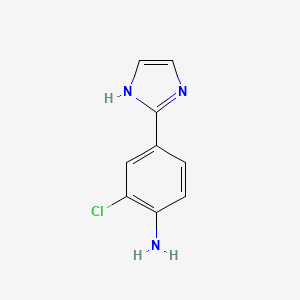
![3-methyl-N-(4-methylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2750639.png)
![N-[2-[4-(2,5-Dimethylphenoxy)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2750640.png)
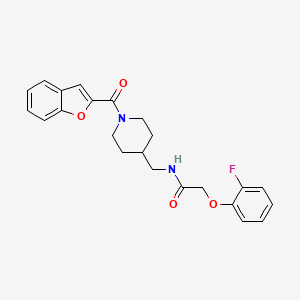

![5-[(3-methylbutanoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide](/img/structure/B2750644.png)
![Methyl 4-(2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamido)benzoate](/img/structure/B2750646.png)
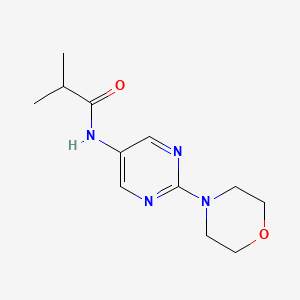
![N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2750650.png)